

GTP-14564: A Technical Guide to a Selective FLT3 Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GTP-14564 is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), with notable activity against Fms-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutant. The FLT3-ITD mutation is a key driver in a significant portion of acute myeloid leukemia (AML) cases, leading to constitutive activation of the kinase and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival. GTP-14564 exhibits selective cytotoxicity towards leukemia cells harboring the FLT3-ITD mutation by primarily inhibiting the STAT5 signaling pathway. This technical guide provides an in-depth overview of the core characteristics of GTP-14564, including its biochemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Core Properties of GTP-14564

GTP-14564, with the chemical name 3-phenyl-1H-benzofuro[3,2-c]pyrazole, is a well-characterized tyrosine kinase inhibitor. Its fundamental properties are summarized below.



Property	Value	
Molecular Formula	C15H10N2O	
Molecular Weight	234.25 g/mol	
CAS Number	34823-86-4	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO and Ethanol	

Quantitative Data: Inhibitory Activity

GTP-14564 demonstrates high potency and selectivity for Class III RTKs. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy against key oncogenic kinases.

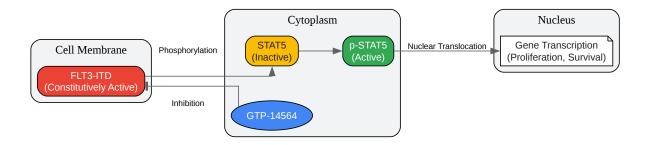


Target Kinase	IC50 (μM)	Notes
FLT3 (Wild-Type)	~9.0	GTP-14564 requires a significantly higher concentration to inhibit the wild-type receptor compared to the ITD mutant, indicating a degree of selectivity.[1]
FLT3-ITD	~1.0	The inhibitor is markedly more potent against the constitutively active internal tandem duplication mutant of FLT3.[1]
c-Kit	0.3	Demonstrates potent inhibition of another Class III RTK involved in hematopoiesis and oncogenesis.
c-Fms	0.3	Shows strong activity against the colony-stimulating factor 1 receptor.
PDGFRβ	1.0	Exhibits inhibitory activity against the platelet-derived growth factor receptor beta.

Mechanism of Action: The FLT3-STAT5 Signaling Axis

The primary mechanism of action of GTP-14564 in FLT3-ITD positive leukemia cells is the inhibition of the constitutively active STAT5 signaling pathway. In normal hematopoiesis, FLT3 activation by its ligand leads to the activation of several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways. However, the FLT3-ITD mutation leads to aberrant and ligand-independent activation of STAT5, which is crucial for the proliferation and survival of these cancer cells. GTP-14564 effectively blocks the phosphorylation of STAT5, leading to cell cycle arrest and apoptosis in FLT3-ITD expressing cells.[1]





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FLT3-ITD Signaling and GTP-14564 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of GTP-14564.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of GTP-14564 on leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for wild-type FLT3)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- GTP-14564 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates



Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 μ L of culture medium.
- Prepare serial dilutions of GTP-14564 in culture medium.
- Add 100 μL of the GTP-14564 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2][3]

Western Blot Analysis of STAT5 Phosphorylation

This protocol details the procedure to assess the inhibition of STAT5 phosphorylation by GTP-14564.

Materials:

- Leukemia cell lines
- GTP-14564
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels

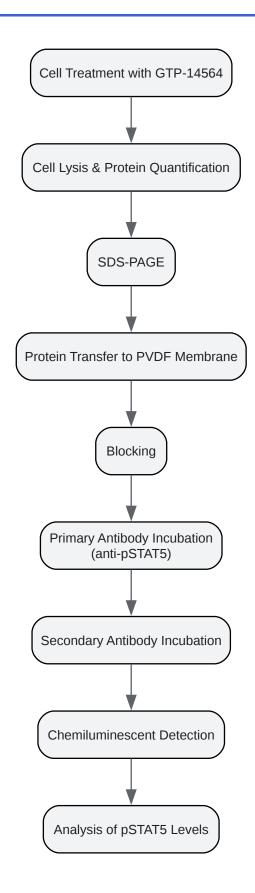


- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Treat cells with varying concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).
- Harvest cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and a chemiluminescence imager.
- Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal loading. [4][5]





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Western Blot Experimental Workflow.



Cell Cycle Analysis via Flow Cytometry

This protocol is for analyzing the effect of GTP-14564 on the cell cycle distribution of leukemia cells.

Materials:

- Leukemia cell lines
- GTP-14564
- 70% Ethanol (ice-cold)
- Phosphate-buffered saline (PBS)
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Treat cells with GTP-14564 at various concentrations for 24-48 hours.
- Harvest the cells and wash them with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1,
 S, and G2/M phases of the cell cycle.[6][7][8]

Conclusion



GTP-14564 is a valuable research tool for investigating the role of FLT3 signaling in hematological malignancies. Its selectivity for the FLT3-ITD mutant and its defined mechanism of action through the inhibition of the STAT5 pathway make it a model compound for studying targeted cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of GTP-14564 and similar kinase inhibitors.

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